molecular formula C10H6BrN3O3S B11024825 3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide

3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B11024825
M. Wt: 328.14 g/mol
InChI Key: QAWKVTTUAALKTK-UHFFFAOYSA-N
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Description

3-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C14H8BrN3O4S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom, a nitro group, and a thiazole ring, making it a unique and valuable molecule in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 5-nitro-2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring can also interact with enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and biological activity. The presence of the nitro group in the 5-position of the thiazole ring is particularly significant for its potential antimicrobial and anticancer properties .

Properties

Molecular Formula

C10H6BrN3O3S

Molecular Weight

328.14 g/mol

IUPAC Name

3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H6BrN3O3S/c11-7-3-1-2-6(4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15)

InChI Key

QAWKVTTUAALKTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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